6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile
Description
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-methoxy-1,3-benzodioxole-4-carbonitrile |
InChI |
InChI=1S/C9H7NO3/c1-11-7-2-6(4-10)9-8(3-7)12-5-13-9/h2-3H,5H2,1H3 |
InChI Key |
WTCTWWDBEQIMPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)OCO2)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-Methoxybenzo[d]dioxole-4-carbonitrile
General Synthetic Strategies
The synthesis of benzodioxole carbonitriles typically involves:
- Functionalization of the benzodioxole aromatic ring.
- Introduction of the nitrile group via substitution or cross-coupling reactions.
- Installation of the methoxy group via methylation reactions.
Common organic reactions applied include cross-coupling, condensation, electrophilic aromatic substitution, and nucleophilic aromatic substitution.
Stepwise Synthetic Route Analysis
Although direct preparation of the 4-carbonitrile isomer is less documented, the following generalized synthetic approach can be constructed from related benzodioxole derivatives:
Step 1: Preparation of 6-Methoxybenzo[d]dioxole Core
- Starting from 2,3-dihydroxy-4-methoxybenzaldehyde, the benzodioxole ring is formed by methylenation using dibromomethane and a base such as potassium carbonate in DMF at elevated temperature (~95 °C) for several hours. This cyclization forms the 1,3-benzodioxole ring system with the methoxy substituent preserved at position 6.
Step 2: Introduction of the Nitrile Group at Position 4
- The nitrile group can be introduced via nucleophilic aromatic substitution or via palladium-catalyzed cyanation of a suitable leaving group (e.g., bromide) at position 4.
- For example, bromination at position 4 followed by Pd-catalyzed cyanation using reagents like Zn(CN)2 or KCN under controlled conditions can yield the 4-carbonitrile derivative.
- Alternatively, condensation reactions involving malononitrile and benzodioxole aldehyde derivatives can be used to install the nitrile functionality indirectly.
Step 3: Methylation to Install Methoxy Group (if not present)
Representative Synthetic Procedure (Inferred)
Analytical Characterization of Synthesized Compounds
Synthesized 6-Methoxybenzo[d]dioxole carbonitrile derivatives are typically characterized by:
- Infrared (IR) Spectroscopy: Characteristic nitrile stretch near 2220 cm⁻¹; aromatic and methoxy group absorptions.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- $$^{1}H$$ NMR signals for aromatic protons and methoxy group (singlet near 3.7-4.0 ppm).
- $$^{13}C$$ NMR showing characteristic nitrile carbon resonance (~115-120 ppm) and methoxy carbon (~55-60 ppm).
- Mass Spectrometry (MS): Molecular ion peak consistent with C9H7NO3 molecular weight (~177 g/mol).
- Melting Point Determination: Used to assess purity and confirm identity.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cross-coupling cyanation | Bromobenzodioxole + Zn(CN)2 + Pd catalyst | Elevated temperature, inert atmosphere | Direct nitrile installation, high regioselectivity | Requires Pd catalyst, toxic cyanide reagents |
| Knoevenagel condensation | Benzodioxole aldehyde + malononitrile + base | Room temperature, mild conditions | Mild, high yield, easy workup | Indirect nitrile formation, possible side-products |
| Electrophilic aromatic substitution + methylation | Bromination reagents + methyl iodide/dimethyl sulfate | Controlled temperature, solvents like DMF or acetone | Versatile, allows functional group installation | Multi-step, requires purification |
Chemical Reactions Analysis
Types of Reactions
6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine or amide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: 6-Methoxybenzo[d][1,3]dioxole-4-carboxylic acid.
Reduction: 6-Methoxybenzo[d][1,3]dioxole-4-amine.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Attributes
Key Observations :
- Nitrile Group : The -CN group in all analogues facilitates hydrogen bonding and serves as a handle for further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions) .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Biological Activity
6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by various research findings and case studies.
Chemical Structure
The compound features a methoxy group at the 6th position and a carbonitrile group at the 4th position of the benzo[d][1,3]dioxole framework, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds related to 6-methoxybenzo[d][1,3]dioxole derivatives exhibit significant antimicrobial properties. A study highlighted that these derivatives were screened for their ability to inhibit various bacterial strains, showcasing promising results against both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
The antioxidant capacity of 6-methoxybenzo[d][1,3]dioxole-4-carbonitrile has been evaluated through various assays. The compound demonstrated a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them .
Anticancer Activity
Several studies have investigated the anticancer potential of benzodioxole derivatives. Notably, compounds containing this moiety have shown varying degrees of cytotoxicity against different cancer cell lines, including HeLa (cervical), Caco-2 (colorectal), and Hep3B (liver) cells. For instance, specific derivatives exhibited IC50 values ranging from 3.94 mM to 9.12 mM against these cell lines, indicating moderate anticancer activity .
Case Studies
- Cytotoxicity Evaluation : In one study, derivatives of benzodioxole were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that certain compounds significantly reduced the secretion of α-fetoprotein in Hep3B cells compared to untreated controls .
- Antioxidant Assays : Another research effort focused on evaluating the antioxidant activity of various benzodioxole derivatives using DPPH and ABTS assays. The results showed that these compounds effectively reduced oxidative stress markers in vitro .
The biological activity of 6-methoxybenzo[d][1,3]dioxole-4-carbonitrile is attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Cell Signaling Pathways : It affects pathways related to oxidative stress response and inflammation, contributing to its antioxidant and anticancer effects.
Comparative Analysis
To understand the uniqueness of 6-methoxybenzo[d][1,3]dioxole-4-carbonitrile compared to similar compounds, a comparison table is provided below:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity (IC50) |
|---|---|---|---|
| 6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile | Moderate | Strong | 3.94 - 9.12 mM |
| Benzodioxole-4-carboxylic acid | Weak | Moderate | Not specified |
| 6-Hydroxybenzo[d][1,3]dioxole-4-carbonitrile | Low | Moderate | Not specified |
Q & A
Basic Research Question
- Toxicity : Limited acute toxicity data; assume mutagenic potential due to nitrile functionality. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Keep under inert gas (N₂ or Ar) at –20°C to prevent degradation .
- Waste Disposal : Neutralize with alkaline KMnO₄ solution before disposal to oxidize cyanide byproducts .
How can researchers leverage this compound in materials science applications?
Advanced Research Question
Potential applications include:
- Coordination Polymers : Use the nitrile group as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) to design porous frameworks .
- Optoelectronic Materials : Incorporate into π-conjugated systems for organic semiconductors; measure charge mobility via time-resolved microwave conductivity .
- Photocatalysts : Functionalize with TiO₂ nanoparticles to test UV-driven degradation of organic pollutants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
